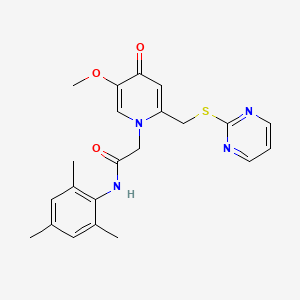

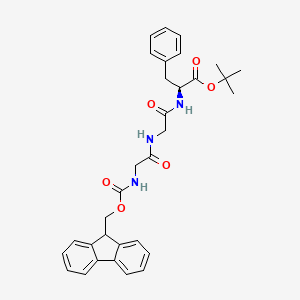

N-((1-benzylpiperidin-4-yl)methyl)-2-(3-methoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((1-benzylpiperidin-4-yl)methyl)-2-(3-methoxyphenyl)acetamide, commonly known as benzylpiperazine or BZP, is a synthetic compound that belongs to the piperazine family. BZP was first synthesized in the 1970s and was initially used as an insecticide. However, due to its stimulant properties, it has gained popularity as a recreational drug in recent years. In

Applications De Recherche Scientifique

Hypoxia-Inducible Factor 1 (HIF-1) Activation

HIF-1: is a crucial transcription factor that regulates adaptation genes under hypoxic conditions. It consists of two subunits: HIF-1α (unique to hypoxic nuclei) and HIF-1β (constitutively expressed). Here’s how N-[(1-benzylpiperidin-4-yl)methyl]-2-(3-methoxyphenyl)acetamide comes into play:

- Apoptosis Promotion : These compounds also upregulate the expression of cleaved caspase-3, promoting tumor cell apoptosis .

Free Radical Scavenging and Cholinesterase Inhibition

- Derivatives : Researchers synthesized 14 derivatives, including N-((1-benzylpiperidin-4-yl)methyl)-2-(3-methoxyphenyl)acetamide . These compounds were screened for their ability to scavenge free radicals and inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes .

Crystallographic Studies

- Unique Conformation : Crystallographic analysis of N′-(1-benzylpiperidin-4-yl)acetohydrazide revealed four crystallographically unique molecules in the asymmetric unit. Each molecule exhibited a similar conformation, but no evidence of pseudo-symmetry was observed .

Propriétés

IUPAC Name |

N-[(1-benzylpiperidin-4-yl)methyl]-2-(3-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O2/c1-26-21-9-5-8-20(14-21)15-22(25)23-16-18-10-12-24(13-11-18)17-19-6-3-2-4-7-19/h2-9,14,18H,10-13,15-17H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIPSDMPHKCXRAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=O)NCC2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1-benzylpiperidin-4-yl)methyl]-2-(3-methoxyphenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-(6-methoxypyridin-3-yl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2604932.png)

![(3r,5r,7r)-N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)adamantane-1-carboxamide](/img/structure/B2604933.png)

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-chlorobenzamide](/img/structure/B2604942.png)

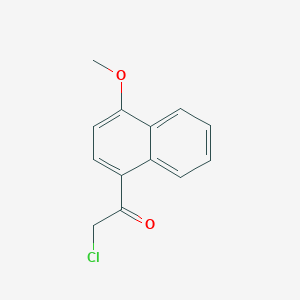

![4-chloro-2-{(E)-[(2,5-dimethylphenyl)imino]methyl}phenol](/img/structure/B2604949.png)